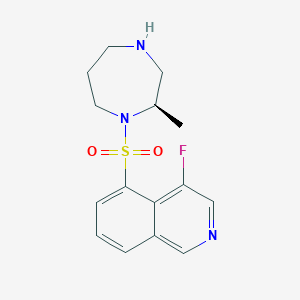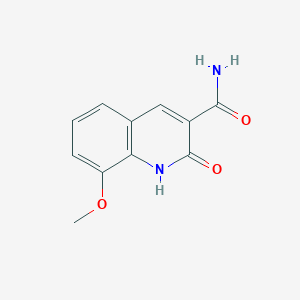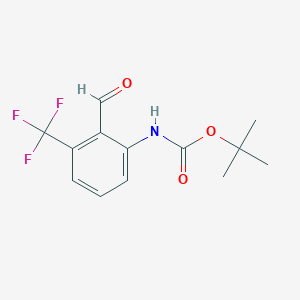
tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with a formyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-formyl-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of tert-Butyl (2-carboxy-3-(trifluoromethyl)phenyl)carbamate.
Reduction: Formation of tert-Butyl (2-hydroxymethyl-3-(trifluoromethyl)phenyl)carbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a chloro group instead of a formyl group.
1-tert-Butyl-3-(3-trifluoromethylphenyl)urea: Contains a urea group instead of a carbamate group.
Uniqueness
tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both a formyl group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H14F3NO3 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
tert-butyl N-[2-formyl-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-4-5-9(8(10)7-18)13(14,15)16/h4-7H,1-3H3,(H,17,19) |
InChI Key |
ZXPKAGCBBDAJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



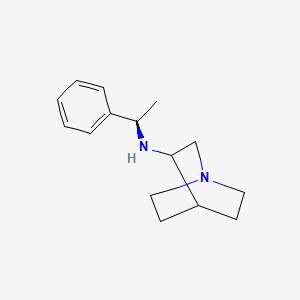
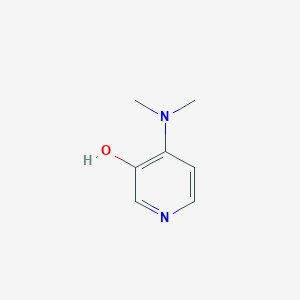
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)

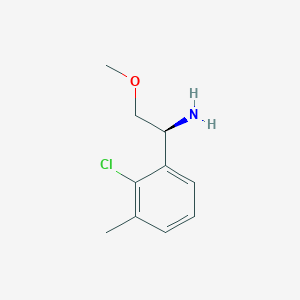

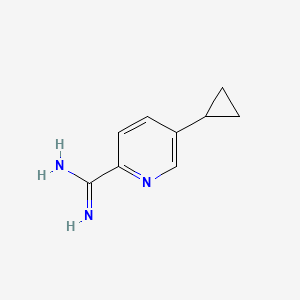
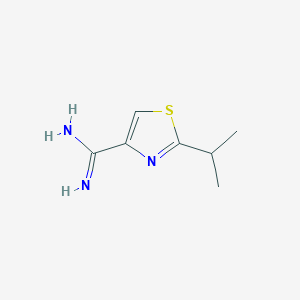
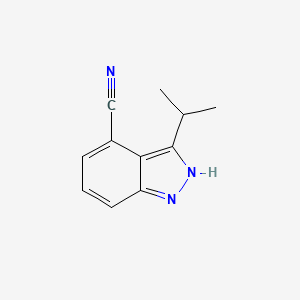
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)

